Aqueous Solubility: CPX-POM Enables Injectable Formulation at Neutral pH, Unlike Ciclopirox (CPX)
CPX-POM possesses outstanding aqueous solubility and is readily formulated into an injectable drug product at a physiologically compatible pH. [1] In contrast, the neutral protonated form of ciclopirox is poorly soluble at approximately 0.3 mg/mL. While the anionic form of CPX has excellent solubility exceeding 500 mg/mL, formulating an injectable CPX product at the required concentration necessitates approximately 300 mg/mL Captisol and pH adjustment to between 9.5 and 10.0. CPX-POM for injection is supplied as a sterile solution with a pH between 7.5 and 8.0, requiring only sterile water for injection and simple buffering agents. [1]
| Evidence Dimension | Aqueous solubility and formulation feasibility for injectable drug product |
|---|---|
| Target Compound Data | Readily formulated as injectable at 76.8 mg/mL (as disodium heptahydrate), pH 7.5–8.0, without requiring Captisol or other solubilizing excipients |
| Comparator Or Baseline | CPX (neutral form): ~0.3 mg/mL; CPX anionic form: >500 mg/mL but requires ~300 mg/mL Captisol and pH 9.5–10.0 for injectable formulation |
| Quantified Difference | CPX-POM achieves injectable formulation at ~1,667-fold higher solubility than neutral CPX, at a physiologically compatible pH without specialized excipients |
| Conditions | Formulation development for early-phase clinical trials; solubility determined at room temperature in aqueous buffer systems |
Why This Matters
A compound that cannot be formulated as an injectable cannot be used for systemic parenteral administration, making CPX-POM the only viable choice for intravenous or subcutaneous oncology applications.
- [1] Weir SJ, Wood R, Schorno K, et al. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs. J Pharmacol Exp Ther. 2019;370(2):148-159. doi:10.1124/jpet.119.257972 View Source
